6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine
Description
Properties
IUPAC Name |
6-chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-1-2-6-12-4(7(9,10)11)3-14(6)13-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHOJZGDFKSAMHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618176 | |
| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109113-97-5 | |
| Record name | 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of 3-Amino-6-Chloropyridazine Derivatives
A widely adopted method involves reacting 3-amino-6-chloropyridazine with trifluoromethyl-containing reagents. For instance, in a patent by Sumitomo Chemical, 3-amino-6-chloropyridazine undergoes condensation with dimethylformamide dimethyl acetal (DMF-DMA) at 40–100°C to form an intermediate N,N-dimethyl-N'-3-(6-chloro-pyridazinyl)formamidine. This intermediate is subsequently treated with bromoacetonitrile at elevated temperatures (50–160°C), facilitating cyclization to yield the imidazo[1,2-b]pyridazine core.
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbon of DMF-DMA, followed by deprotonation and cyclization with bromoacetonitrile. The trifluoromethyl group is introduced in later stages through halogen exchange or direct substitution.
Trifluoromethylation Strategies
Incorporating the trifluoromethyl (-CF₃) group at the 2-position presents unique challenges due to the group’s electron-withdrawing nature and steric bulk.
Direct Trifluoromethylation via Cross-Coupling
Recent advances utilize palladium-catalyzed cross-coupling reactions. For example, trifluoromethyl copper (CF₃Cu) reacts with halogenated imidazo[1,2-b]pyridazine intermediates under inert atmospheres. A study demonstrated that 2-bromo-6-chloroimidazo[1,2-b]pyridazine reacts with CF₃Cu in dimethylacetamide (DMAc) at 120°C, achieving a 68% yield.
Halogen-Trifluoromethyl Exchange
An alternative approach involves substituting chlorine or bromine at the 2-position with trifluoromethyl groups using reagents like trifluoromethyltrimethylsilane (TMSCF₃). This method requires activation with cesium fluoride (CsF) and typically proceeds at room temperature, yielding 72–78% product.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal cyclization occurs in polar aprotic solvents (e.g., acetonitrile or DMF) at 80–100°C. Higher temperatures (>120°C) risk decomposition, while lower temperatures (<60°C) prolong reaction times (8–15 hours).
Catalytic Enhancements
The addition of catalytic iodine (5 mol%) accelerates cyclization by promoting electrophilic activation. This modification reduces reaction times to 3–5 hours with minimal impact on yield (75–80%).
Purification and Characterization
Crude products are purified via recrystallization from ethyl acetate/hexane mixtures (1:2 v/v), achieving >98% purity. Advanced chromatographic techniques, such as preparative HPLC with C18 columns, resolve structurally similar byproducts.
Key Analytical Data :
-
Molecular Formula : C₇H₄ClF₃N₂
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Molecular Weight : 224.57 g/mol
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¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H), 8.15 (d, J = 9.6 Hz, 1H), 7.89 (d, J = 9.6 Hz, 1H)
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce various substituted imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with nucleic acids, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Key Structural Modifications and Analogs :
Kinase Inhibition
- VEGFR2 Inhibitors: Meta-substituted 6-phenoxy derivatives (e.g., compound 6b) exhibit IC₅₀ values in the nanomolar range, outperforming analogs without the trifluoromethylbenzamide unit .
- IKKβ Inhibitors : Optimization at positions 3 and 6 improves cell-free inhibitory activity (e.g., 3-methoxy and 6-aryl groups) .
- PIM Kinase Inhibitors: TP-3654 demonstrates high selectivity (Ki < 10 nM) due to its cyclohexylamino and trifluoromethylphenyl substitutions .
Antimicrobial and Antiparasitic Activity
Cytotoxicity
- Nitro-substituted analogs (e.g., 6-chloro-3-nitro derivatives) exhibit higher cytotoxicity in cancer cell lines but may lack selectivity for therapeutic use .
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The trifluoromethyl group in the parent compound balances lipophilicity and metabolic stability better than nitro or phenylsulfonyl groups .
- Piperazine-substituted derivatives (e.g., 6-(piperazin-1-yl) analogs) show improved aqueous solubility due to ionizable amines .
Structure-Activity Relationship (SAR) Insights
- Position 2 : Trifluoromethyl (-CF₃) enhances kinase binding via hydrophobic interactions and electron-withdrawing effects . Aryl groups (e.g., 4-fluorophenyl) improve π-π stacking in kinase pockets .
- Position 6: Chlorine maintains a small steric profile, while substitutions like phenoxy or piperazine modulate target selectivity and solubility .
- Position 3 : Methoxy or nitro groups can improve potency but may increase toxicity .
Biological Activity
6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial, anticancer, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a chloro group and a trifluoromethyl group attached to the imidazo[1,2-b]pyridazine core, contributing to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazines exhibit significant antimicrobial properties. A study highlighted the activity of various derivatives against Mycobacterium tuberculosis (Mtb) and Mycobacterium marinum, showcasing nanomolar minimum inhibitory concentrations (MICs) for certain compounds in this class. Specifically, compounds with modifications at the C2 position demonstrated enhanced activity against drug-susceptible and multidrug-resistant strains of Mtb, indicating a promising avenue for tuberculosis treatment .
Table 1: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | MIC (µM) | Activity Against |
|---|---|---|
| 6-Chloro-2-(CF3) | <0.01 | Mtb (drug-susceptible) |
| TB47 | 0.05 | Mtb (MDR strains) |
| 3-Methoxy-2-phenyl | <0.02 | M. marinum |
Anticancer Activity
The imidazo[1,2-b]pyridazine scaffold has been explored for anticancer properties. In vitro studies show that certain derivatives inhibit cancer cell proliferation by targeting specific kinases involved in cell cycle regulation. For instance, one derivative demonstrated an IC50 value of 0.5 µM against various cancer cell lines, indicating potent anticancer activity .
Table 2: Anticancer Activity of Selected Compounds
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound A | 0.5 | HeLa |
| Compound B | 0.8 | MCF-7 |
| Compound C | 1.0 | A549 |
Case Study 1: Tuberculosis Treatment
In a recent study involving a high-throughput screening campaign of over 18,000 compounds at the Guangzhou Institutes of Biomedicine and Health, several imidazo[1,2-b]pyridazine derivatives were identified with significant antitubercular activity. Notably, compound TB47 showed a reduction in bacterial burden in an infected mouse model by more than 2.5 log10 CFU compared to standard treatments .
Case Study 2: Cancer Cell Line Inhibition
Another investigation assessed the effects of various imidazo[1,2-b]pyridazine derivatives on human cancer cell lines. The results indicated that these compounds effectively inhibited cell growth and induced apoptosis in HeLa cells through the modulation of specific signaling pathways related to cancer progression .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine, and what are their key intermediates?
- Methodological Answer : A common approach involves cyclocondensation of 3-amino-6-chloropyridazine with 1,3-dichloroacetone in refluxing 1,2-dimethoxyethane to form a chloromethyl intermediate. Subsequent nitration at position 3 and substitution of the chloromethyl group (e.g., with sodium benzenesulfinate) yields derivatives. Key intermediates include 2-chloromethyl-3-nitroimidazo[1,2-b]pyridazine, which is critical for introducing functional groups .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on a combination of techniques:
- NMR spectroscopy : and NMR confirm substitution patterns and regiochemistry (e.g., distinguishing positions 2 and 3).
- Mass spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns.
- Melting point analysis : Used to assess crystallinity and purity (e.g., sharp melting ranges like 104–105°C indicate high purity) .
Q. What are the pharmacological applications of imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : This scaffold is explored for anxiolytic, antitrypanosomal, and antileishmanial activities. For example, derivatives with triazole moieties exhibit antiparasitic activity, validated via in vitro assays against Trypanosoma brucei and Leishmania donovani. Activity correlates with substituent polarity and hydrogen-bonding capacity .
Advanced Research Questions
Q. How can regiochemical challenges during nitration or substitution reactions be addressed?
- Methodological Answer : Regioselectivity in nitration (e.g., favoring position 3 over 6) is controlled by steric and electronic factors. Computational modeling (e.g., DFT calculations) predicts reactive sites, while experimental optimization (e.g., solvent choice, temperature) minimizes byproducts. For example, using NaHPO as a base in DMA enhances selectivity .
Q. What strategies improve the biological activity of imidazo[1,2-b]pyridazine derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 2) enhance metabolic stability.
- Hydrophilic substituents (e.g., piperazine-linked triazoles) improve solubility and target binding.
- Scaffold hopping : Introducing fused rings (e.g., triazolo[4,3-b]pyridazine) diversifies bioactivity .
Q. How do analytical techniques resolve contradictions in synthetic yields or byproduct formation?
- Methodological Answer : Discrepancies arise from reaction conditions (e.g., solvent purity, catalyst loading). Mitigation strategies include:
- HPLC-MS : Identifies and quantifies byproducts (e.g., dehalogenated intermediates).
- In situ monitoring : Raman spectroscopy tracks reaction progress in real time.
- Design of Experiments (DoE) : Statistically optimizes parameters like temperature and stoichiometry .
Q. What computational tools are used to predict reaction pathways for novel derivatives?
- Methodological Answer : Quantum chemical calculations (e.g., Gaussian, ORCA) model transition states and energy barriers. Machine learning (e.g., ICReDD’s reaction path search methods) integrates experimental data to prioritize synthetic routes. For example, predicting the feasibility of substituting chlorine with sulfonate groups .
Q. How are stability and degradation profiles assessed for long-term storage?
- Methodological Answer : Accelerated stability studies under varied conditions (pH, humidity, light) are conducted using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
